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molecular formula C3H9O3P B041451 Dimethyl methylphosphonate CAS No. 756-79-6

Dimethyl methylphosphonate

Cat. No. B041451
M. Wt: 124.08 g/mol
InChI Key: VONWDASPFIQPDY-UHFFFAOYSA-N
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Patent
US04225522

Procedure details

A vessel fitted with stirrer, thermometer, heating mantle, and vertical reflux condenser was charged with 5308 g(42.8 moles) of dimethyl methylphosphonate, 5710 g. (20 moles) of tris(2-chloroethyl)phosphate, and 40 g. of anhydrous sodium carbonate. After a brief nitrogen purge to remove air (and thus avoid possible oxidative color development the reaction mixture was raised to 135°, at which point methyl chloride began to be evolved from the condenser outlet. Over five hours the temperature was gradually raised to 185° and held for 27 hours at which time measurement of the rate of methyl chloride evolution showed the rate to have dwindled to 0.08 cc/min. At this point, weighing the remaining reaction mixture showed that a weight loss of 3044 g. had occurred, corresponding to 60.3 moles of methyl chloride (as against a theoretical loss of 60 moles). While stirring was continued, the reactor was allowed to cool to about 92° under dry nitrogen. Then 282 g. (8.8 moles) of methanol was added over 5 minutes. This quantity was a small excess over the calculated amount of cyclic glycol ester, 7.8 moles, which had been determined to be present by the fact that a sample held for 10 minutes in water and then titrated with 0.1-N NaOH to Bromphenol blue end point showed 1.14 millequivalents of acid plus cyclic ester per gram, whereas a titration of a sample in methanol with methanolic 0.1-N KOH to Bromphenol blue showed 0.16 milliequivalents of acid per gram; thus 0.98 milliequivalents of cyclic glycol ester per gram was present by this assay method. The reaction mixture was heated for 2 hours at 95°, at which point the two titration results were 0.27 meg. acid plus cyclic ester per gram and 0.17 meq. acid per gram; thus only 0.10 meq. cyclic ester per gram remained by this assay method. At this point, a fast stream of ethylene oxide was introduced with stirring at 95°. After 4 hours, the titrations by both the aqueous and alcoholic method were nil. Heating was then stopped, ethylene oxide continued as the temperature drifted down to 80°, then vigorous nitrogen sparging was conducted at 90°-95° until dissolved volatiles were removed (found to be mostly dimethyl methylphosphonate). The weight change during this devolatilization step was 3.5%. To remove final traces of acid, which reformed in the devolatilization step, the batch was briefly retreated with ethylene oxide at 95°. Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added. The product, by the ethylene oxide finishing method, had the following characteristics:
Quantity
5308 g
Type
reactant
Reaction Step One
[Compound]
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
20 mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
8.8 mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
60.3 mol
Type
reactant
Reaction Step 17
[Compound]
Name
cyclic glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Cl:8][CH2:9][CH2:10][O:11][P:12]([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13].C(=O)([O-])[O-].[Na+].[Na+].CCl.[OH-].[Na+].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.[OH-].[K+].C1OC1>O.CO>[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[P:12]([O:11][CH2:10][CH2:9][Cl:8])([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13] |f:2.3.4,6.7,9.10,14.15|

Inputs

Step One
Name
Quantity
5308 g
Type
reactant
Smiles
CP(OC)(OC)=O
Step Two
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Step Five
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cyclic glycol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Twelve
Name
Quantity
20 mol
Type
reactant
Smiles
ClCCOP(=O)(OCCCl)OCCCl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Fifteen
Name
Quantity
8.8 mol
Type
solvent
Smiles
CO
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step 17
Name
Quantity
60.3 mol
Type
reactant
Smiles
CCl
Step 18
Name
cyclic glycol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Step 22
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vessel fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating mantle
CUSTOM
Type
CUSTOM
Details
After a brief nitrogen purge
CUSTOM
Type
CUSTOM
Details
to remove air (and thus avoid possible oxidative color development the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 135°, at which
TEMPERATURE
Type
TEMPERATURE
Details
Over five hours the temperature was gradually raised to 185°
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the remaining reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 92° under dry nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 2 hours at 95°, at which point the two titration
Duration
2 h
CUSTOM
Type
CUSTOM
Details
results
STIRRING
Type
STIRRING
Details
with stirring at 95°
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
drifted down to 80°
CUSTOM
Type
CUSTOM
Details
was conducted at 90°-95°
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved volatiles
CUSTOM
Type
CUSTOM
Details
were removed (
CUSTOM
Type
CUSTOM
Details
To remove final traces of acid, which
CUSTOM
Type
CUSTOM
Details
was briefly retreated with ethylene oxide at 95°
ADDITION
Type
ADDITION
Details
Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
Smiles
CP(OC)(OC)=O.P(=O)(OCCCl)(OCCCl)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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